![molecular formula C15H23BrO B073595 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene CAS No. 1516-96-7](/img/structure/B73595.png)
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Overview
Description
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene is a chemically synthesized compound with various potential applications in chemistry. It's part of a broader category of organic compounds known for their complex molecular structures and chemical reactivity.
Synthesis Analysis
- A bulky bromobenzene derivative, similar to this compound, was synthesized and utilized in the preparation of corresponding diphosphene and fluorenylidenephosphine (Toyota et al., 2003).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized using methods such as X-ray crystallography, revealing details about atomic positioning and bonding (Ye, 2007).
Chemical Reactions and Properties
- This compound has been used as an intermediate in electrophosphorescent materials (Kong-qiang, 2005).
- It participates in reactions like bromination, yielding various bromobenzene derivatives (Baas & Wepster, 2010).
Physical Properties Analysis
- Compounds with similar structure have been analyzed for their physical properties, such as their crystal structure and intermolecular interactions (Sharutin & Sharutina, 2016).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of similar compounds have been investigated in various chemical reactions and under different conditions (Shernyukov et al., 2019).
Scientific Research Applications
Preparation and Properties of Diphosphene and Fluorenylidenephosphine : A study by Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) discussed the preparation of a similar bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, which was utilized to prepare corresponding diphosphene and fluorenylidenephosphine, including low-coordinate phosphorus atoms. This research indicated electronic perturbations by the p-methoxy group in the system as observed in UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).
Synthesis of Homodithiacalix[n]arenes : Thomas, Dobrzańska, Sonawane, Smet, Maes, and Dehaen (2014) developed synthetic procedures towards homodithiacalix[n]arenes, starting from simple and readily available bifunctional aryl building blocks. The reaction of 1,3-bis(mercaptomethyl)-5-tert-butyl-2-methoxybenzene under specific conditions led to a mixture of trimeric, tetrameric, and pentameric dimethylenedithia-bridged cyclooligomers (Thomas et al., 2014).
Synthesis and Utilization in Phosphorus Chemistry : Yoshifuji, Kamijo, and Toyota (1993) prepared a sterically hindered bromobenzene, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, which was converted to the corresponding phosphonous dichloride. This was then used to stabilize a low-coordinate phosphorus compound and underwent cyclization to form a specific product on standing at room temperature (Yoshifuji et al., 1993).
Application in Fragrance Synthesis : A study by Scrivanti, Bertoldini, Beghetto, and Matteoli (2008) highlighted the catalysis of β-methallyl alcohol with various bromobenzenes, including 1-bromo-4-tert-butylbenzene. This process affords corresponding 2-methyl-3-aryl-propanals, valuable for floral fragrances (Scrivanti et al., 2008).
Overcharge Protection in Lithium-Ion Batteries : Zhang, Zhang, and Amine (2010) studied 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for overcharge protection in lithium-ion batteries. This research provided insights into the stability and degradation mechanisms of these compounds (Zhang et al., 2010).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,3-ditert-butyl-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJQLVAMOKQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546822 | |
Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1516-96-7 | |
Record name | 5-Bromo-1,3-bis(1,1-dimethylethyl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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